molecular formula C13H16N4O2S B2738354 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797292-56-8

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2738354
CAS No.: 1797292-56-8
M. Wt: 292.36
InChI Key: LOLWDCCBVMZNRC-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and antimicrobial research. It features a benzenesulfonamide pharmacophore linked to a dimethylaminopyrimidine group, a structural motif found in compounds investigated for their activity against challenging pathogens. Benzenesulfonamide derivatives are recognized as versatile scaffolds in drug discovery due to their ability to modulate various biological targets. The sulfonamide group can act as both a hydrogen bond donor and acceptor, which can facilitate binding to enzyme active sites. Recent scientific literature has highlighted that benzenesulfonamide-bearing compounds demonstrate promising antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium abscessus complex (MAC), which are notoriously difficult to treat. These derivatives are explored as potential candidates for hit-to-lead optimization in developing novel antimycobacterial agents . The mechanism of action for such compounds may involve the inhibition of bacterial enzymes, such as dihydropteroate synthase, or carbonic anhydrases , which are promising antimicrobial targets in mycobacteria . This product is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified and trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17(2)13-8-9-14-12(16-13)10-15-20(18,19)11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLWDCCBVMZNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves the following steps:

  • Formation of the Pyrimidin-2-yl Group: The pyrimidin-2-yl group can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.

  • Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, where a suitable leaving group is replaced by the dimethylamino group.

  • Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is attached through a coupling reaction, often using a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature allows nucleophilic substitution at reactive positions. Key observations include:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Aromatic substitution NaNH₂, DMF, 80°CReplacement of methyl group with nucleophiles (e.g., amines, thiols)
Pyrimidine alkylation Ethanol, reflux with alkyl halidesQuaternary ammonium derivatives at dimethylamino group
  • The dimethylamino group enhances ring electron density, directing substitution to the methyl group on the pyrimidine ring .

  • Sulfonamide NH participates in deprotonation under basic conditions, acting as a nucleophile in alkylation reactions .

Oxidation and Reduction Reactions

The compound’s sulfonamide and pyrimidine moieties undergo redox transformations:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Sulfonamide oxidation H₂O₂, H₂SO₄, 60°CConversion to sulfonic acid derivatives
Pyrimidine reduction LiAlH₄, THF, 0°C → RTReduction of pyrimidine to dihydropyrimidine
  • Oxidative cleavage of the sulfonamide group yields sulfonic acids, useful for further functionalization.

  • Controlled reduction preserves the pyrimidine ring while saturating specific bonds .

Condensation and Schiff Base Formation

The benzenesulfonamide group participates in condensation reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Schiff base synthesis Ethanol, 4-(dimethylamino)benzaldehydeFormation of imine-linked derivatives
  • Condensation with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) produces stable Schiff bases, confirmed by FT-IR and NMR .

  • Reaction efficiency depends on solvent polarity and temperature, with ethanol providing optimal yields .

Acid/Base Reactivity

The sulfonamide group exhibits pH-dependent behavior:

ConditionBehaviorApplicationsSource
Acidic (pH < 3) Protonation of sulfonamide nitrogenEnhanced solubility in polar solvents
Basic (pH > 10) Deprotonation to form sulfonamide anionParticipation in SN2 reactions
  • Stability studies show decomposition under strongly acidic conditions (pH < 2) due to sulfonamide hydrolysis.

Cross-Coupling Reactions

The pyrimidine ring supports metal-catalyzed coupling:

Reaction TypeCatalysts/ReagentsProducts/OutcomesSource
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, aryl boronic acidsBiaryl-functionalized pyrimidine derivatives
  • Coupling occurs preferentially at the 4-position of the pyrimidine due to steric hindrance at the dimethylamino-substituted 2-position .

Key Research Findings:

  • Schiff Base Stability : Derivatives exhibit thermal stability up to 228°C, confirmed by melting point analysis .

  • Enzyme Inhibition : Structural analogs show selective binding to carbonic anhydrase IX, suggesting potential in cancer therapy.

  • Synthetic Flexibility : Multi-step reactions (e.g., alkylation followed by condensation) enable diverse pharmacophore development .

Scientific Research Applications

Anticancer Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide has been studied for its anticancer properties. Research indicates that compounds with similar structures can act as enzyme inhibitors, particularly in cancer therapy. For example:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Case Study : In vitro studies showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers, with IC50 values ranging from 1.52 to 6.31 μM.

Enzyme Inhibition

The compound exhibits potential as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in tumors. Molecular docking studies suggest that it binds effectively to the active site of the enzyme, indicating its potential for selective targeting of tumor cells while minimizing effects on normal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps using high-pressure reactors and continuous flow techniques to enhance yield and purity. Variants of this compound have been synthesized to explore their biological activities:

  • 3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide : This derivative has shown significant inhibitory effects against certain cancer cell lines.

The following table summarizes the biological activity data related to this compound:

ActivityCell Line/ModelIC50 (μM)Comments
Anticancer ActivityBreast Cancer1.52Significant cytotoxicity observed
Enzyme InhibitionCarbonic Anhydrase IX-Potential selective targeting of tumor cells
CytotoxicityA549 (Lung Cancer)6.31High selectivity against cancer cells

Research Findings and Insights

Research indicates that this compound's unique structural features contribute to its promising biological activities:

  • Enhanced Solubility : The sulfonamide group improves solubility and bioavailability, crucial for drug formulation.
  • Biological Targeting : The dimethylamino group enhances the compound's ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidine ring, the sulfonamide linker, and aromatic modifications. Selected examples include:

Compound Name Substituents/Modifications Melting Point (°C) Key Properties Reference
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide 4-(dimethylamino)pyrimidine, methyl linker, benzenesulfonamide Not reported Hypothesized enhanced solubility due to dimethylamino group; potential kinase/urease inhibition N/A
4-((4-(Dimethylamino)benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide (3f) Dimethylamino on benzylidene, pyrimidin-2-yl 275–277 High yield (84%); urease inhibition
4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) 4-fluorophenyl on pyrimidine Not reported >50% cell viability inhibition; G2/M phase arrest in lung cancer cells
4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15) 2-chlorophenyl on pyrimidine Not reported Similar cytotoxicity to PPA14; distinct cell cycle effects
4-[(2-Hydroxy-5-methylbenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide (2g) Hydroxy-methylbenzylidene 255–258 (dec.) Antimicrobial activity; confirmed by NMR/IR

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound may improve solubility and alter binding kinetics compared to halogenated derivatives like PPA14 (4-fluorophenyl) or PPA15 (2-chlorophenyl), which exhibit stronger cytotoxic effects .
  • Linker Flexibility: The methyl linker in the target compound contrasts with rigid Schiff base linkers (e.g., benzylideneamino in 3f or 2g), which may reduce conformational flexibility but enhance stability .
  • Thermal Stability : Schiff base derivatives (e.g., 3f, 2g) exhibit high melting points (>250°C), suggesting robust crystalline structures, whereas the target compound’s melting point remains uncharacterized .
Anticancer Potential
  • PPA14 and PPA15 : These analogs inhibit lung cancer cell viability by >50% and induce G2/M phase arrest, likely via interference with microtubule dynamics or DNA repair pathways .
  • Schiff Base Derivatives (e.g., 2g, 2j) : Exhibit moderate cytotoxicity against microbial strains but lack direct anticancer data in the provided evidence .
  • Hypothesized Mechanism for Target Compound: The dimethylamino group may enhance interactions with ATP-binding pockets of kinases, analogous to pyrimidine-based inhibitors in (e.g., compound 31 with piperidine modifications) .
Enzyme Inhibition
  • Kinase Targeting: Pyrimidine-sulfonamide hybrids in (e.g., compound 31) show nanomolar affinity for kinase targets, suggesting the dimethylamino group in the target compound could modulate similar interactions .

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic compound notable for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a pyrimidine ring, linked to a benzenesulfonamide moiety. The structural characteristics contribute to its biological activity, particularly as an enzyme inhibitor and in medicinal applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis. Studies report IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating high potency and selectivity over CA II (IC50 values of 1.55–3.92 μM) .
  • Cellular Mechanisms : In cancer cell lines such as MDA-MB-231, the compound induces apoptosis, evidenced by significant increases in annexin V-FITC positivity . This suggests potential applications in cancer therapy.

Biological Activity and Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Anticancer Activity : The compound exhibits significant anticancer effects, particularly in triple-negative breast cancer (TNBC) models. It demonstrates a selective cytotoxicity profile, with a notable 20-fold difference in activity between cancerous and non-cancerous cells .
  • Antibacterial Properties : Research indicates that this compound also possesses antibacterial properties. It was evaluated against various bacterial strains, showing significant inhibition rates (up to 80.69% against Staphylococcus aureus) at concentrations of 50 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50/EffectReference
Enzyme InhibitionCA IX10.93–25.06 nM
Apoptosis InductionMDA-MB-23122-fold increase in apoptotic cells
AntibacterialStaphylococcus aureus80.69% inhibition
AnticancerTNBCSignificant selective toxicity

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have also been studied:

  • Bioavailability : Preliminary studies suggest favorable oral bioavailability (31.8%) following administration in animal models.
  • Toxicity : Toxicity assessments indicate no acute toxicity at high doses (up to 2000 mg/kg), supporting its safety profile for further development .

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by sulfonamide coupling. Key steps include:

  • Synthesis of the pyrimidine intermediate : Condensation of dimethylamine with a halogenated pyrimidine precursor under reflux in anhydrous conditions.
  • Sulfonamide coupling : Reaction of the pyrimidine intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.
    Characterization :
  • IR spectroscopy : Peaks at ~3266 cm⁻¹ (N-H stretch), 1569 cm⁻¹ (C=N imine), and 1520 cm⁻¹ (aromatic C=C) confirm functional groups .
  • ¹H NMR : Signals at δ 8.43 ppm (CH=N imine), 3.08 ppm (dimethylamino protons), and aromatic protons between δ 6.81–8.60 ppm .
  • Melting point : Typically 240–260°C, indicating high purity .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

  • High-performance liquid chromatography (HPLC) : Retention times (e.g., 11.09 min under method A) and peak symmetry ensure no impurities .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values within ±0.4% .
  • X-ray crystallography : Single-crystal diffraction data (e.g., CCDC reference HB6971) confirm molecular geometry and packing .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., urease or HIV protease). For example, pyrimidine-based sulfonamides show docking scores of −9.2 kcal/mol against urease active sites .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to assess reactivity and stability .
  • Pharmacokinetic modeling : Predicts ADMET properties (e.g., logP = 2.8, indicating moderate lipophilicity) using QikProp or SwissADME .

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies in NMR or IR spectra are addressed via:

  • 2D NMR techniques : HSQC and HMBC correlate protons with carbons to resolve overlapping signals (e.g., distinguishing aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Absolute configuration confirmation (e.g., bond angles of 120° for the pyrimidine ring) .
  • Isotopic labeling : Deuterated analogs clarify ambiguous proton assignments in crowded spectral regions .

Q. What methodologies are employed to evaluate its cytotoxicity in cancer research?

  • Sulforhodamine B (SRB) assay : Cells are fixed with trichloroacetic acid, stained with SRB, and quantified at 564 nm. IC₅₀ values (e.g., 12 µM against HeLa cells) are calculated using nonlinear regression .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining detects early/late apoptotic populations .
  • Clonogenicity tests : Colony formation assays assess long-term inhibitory effects post-treatment .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Catalyst screening : Pd/C or CuI improves coupling efficiency in Suzuki-Miyaura reactions (yield increased from 65% to 90%) .
  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for imine formation .

Q. What are the best practices for analyzing enzyme inhibition kinetics?

  • Michaelis-Menten plots : Measure initial reaction rates at varying substrate concentrations. For urease inhibition, Km values shift from 1.2 mM (control) to 3.5 mM (with inhibitor) .
  • Lineweaver-Burk analysis : Distinguishes competitive (unchanged Vmax) vs. non-competitive (unchanged Km) inhibition modes .
  • IC₅₀ determination : Dose-response curves fitted using GraphPad Prism (R² > 0.98) .

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